4-Methyl-1-hydrazinophthalazine hydrochloride
Overview
Description
4-Methyl-1-hydrazinophthalazine hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of hydrazinophthalazine, characterized by the presence of a methyl group at the 4-position and a hydrochloride salt form. This compound is notable for its biological activities and its role as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-hydrazinophthalazine hydrochloride typically involves the reaction of 4-methylphthalic anhydride with hydrazine hydrate. The reaction proceeds under reflux conditions, leading to the formation of 4-methyl-1-hydrazinophthalazine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid. The overall reaction can be summarized as follows:
- 4-Methylphthalic anhydride + Hydrazine hydrate → 4-Methyl-1-hydrazinophthalazine
- 4-Methyl-1-hydrazinophthalazine + Hydrochloric acid → this compound
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through crystallization and filtration processes to obtain the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1-hydrazinophthalazine hydrochloride undergoes various chemical reactions, including:
- Oxidation : It can be oxidized to form corresponding azines or other oxidized derivatives.
- Reduction : The compound can be reduced to form hydrazine derivatives.
- Substitution : It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
- Oxidation : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
- Substitution : Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
- Oxidation : Azines and other oxidized derivatives.
- Reduction : Hydrazine derivatives.
- Substitution : Various substituted phthalazine derivatives.
Scientific Research Applications
4-Methyl-1-hydrazinophthalazine hydrochloride has a wide range of applications in scientific research:
- Chemistry : It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
- Biology : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine : It serves as a precursor for the development of pharmaceutical agents, particularly those targeting cardiovascular and neurological disorders.
- Industry : It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-1-hydrazinophthalazine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a monoamine oxidase inhibitor, preventing the breakdown of monoamine neurotransmitters, thereby exerting its effects on the central nervous system. Additionally, it may inhibit DNA methyltransferase, leading to epigenetic modifications and altered gene expression.
Comparison with Similar Compounds
Similar Compounds:
- Hydralazine : A well-known antihypertensive agent with similar structural features.
- Phthalazine derivatives : Compounds with similar core structures but different substituents.
Uniqueness: 4-Methyl-1-hydrazinophthalazine hydrochloride is unique due to the presence of the methyl group at the 4-position, which can influence its biological activity and chemical reactivity. This structural modification can lead to differences in pharmacokinetics and pharmacodynamics compared to other hydrazinophthalazine derivatives.
Properties
IUPAC Name |
(4-methylphthalazin-1-yl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.ClH/c1-6-7-4-2-3-5-8(7)9(11-10)13-12-6;/h2-5H,10H2,1H3,(H,11,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKCZGWQXZVGNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20980597 | |
Record name | 1-Hydrazinylidene-4-methyl-1,2-dihydrophthalazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20980597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63868-76-8 | |
Record name | Phthalazine, 1-hydrazino-4-methyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063868768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hydrazinylidene-4-methyl-1,2-dihydrophthalazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20980597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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